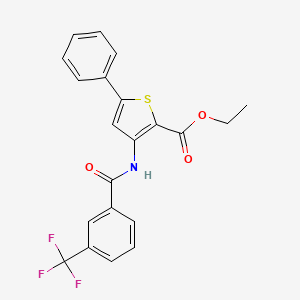

1-(1H-苯并咪唑-2-基硫代)-3,3-二甲基丁酮;2,4,6-三硝基苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. Benzimidazoles and their derivatives exhibit a wide range of biological activities and are of medicinal importance .

Synthesis Analysis

Benzimidazoles can be synthesized using several methods. One common method involves the reaction of o-phenylenediamine with a carboxylic acid . Another method involves the condensation of o-phenylenediamine with formic acid or the reaction of o-phenylenediamine with aldehydes, followed by oxidation .Molecular Structure Analysis

The benzimidazole core is planar and the molecules can exhibit different conformations based on the substitutions on the benzimidazole ring .Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and reactions with electrophiles at the nitrogen atoms of the imidazole ring .Physical And Chemical Properties Analysis

Benzimidazoles are generally crystalline solids. They are relatively stable compounds due to the resonance structures that can be drawn for the imidazole ring .科学研究应用

合成与表征

最近的研究集中在苯并咪唑衍生物及其配合物的合成与表征上,证明了它们在各种应用中的潜力。例如,Tavman 等人(2010 年)合成了 2-甲基-6-(5-H-甲基-氯-硝基-1H-苯并咪唑-2-基)-苯酚及其过渡金属配合物,并表征了它们,使用圆盘扩散法评估了它们对九种细菌的抗菌活性。这项研究提供了对有助于这些化合物抗菌作用的结构属性的见解 Tavman 等人,2010 年。

Haghverdi 等人(2018 年)制备并表征了带有 2-(1H-苯并咪唑-2-基)-苯酚衍生物的铁(II)配合物,评估了它们对乙烯反应性的催化行为。这项研究重点介绍了配体对催化活性的空间和电子效应的影响,为开发高效催化剂提供了有价值的见解 Haghverdi 等人,2018 年。

抗菌和抗真菌作用

苯并咪唑衍生物的抗菌和抗真菌特性已被广泛探索。Carcanague 等人(2002 年)发现了衍生自 2-[[(2-吡啶基)甲基]硫基]-1H-苯并咪唑的新结构,对幽门螺杆菌表现出有效且选择性的活性,包括对传统治疗耐药的菌株。这项研究强调了苯并咪唑衍生物作为新型抗幽门螺杆菌剂的潜力 Carcanague 等人,2002 年。

抗氧化剂和 DNA 切割研究

Nagaraja 等人(2020 年)合成了 3-[3-(1H-苯并咪唑-2-基硫代)-3-苯基丙酰基]-2H-色满-2-酮衍生物,评估了它们的抗菌和抗氧化活性。这项研究重点介绍了苯并咪唑衍生物在开发具有抗氧化特性的新治疗剂方面的潜力 Nagaraja 等人,2020 年。

缓蚀

Yadav 等人(2016 年)使用各种电化学技术研究了合成苯并咪唑衍生物在盐酸中对 N80 钢的缓蚀性能。他们的研究结果表明,这些衍生物是有效的缓蚀剂,对工业应用具有影响 Yadav 等人,2016 年。

作用机制

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antiparasitic , and antioxidant activities. The specific targets can vary depending on the substitution pattern around the nucleus .

Mode of Action

For instance, some benzimidazole derivatives have been found to exhibit anticancer activity, with the linker group and substitution at N-1, C-2, C-5, and C-6 positions contributing to this activity .

Biochemical Pathways

For example, some benzimidazole derivatives have been found to exhibit antioxidant activity, reacting with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium and RAF in both media .

Result of Action

Benzimidazole derivatives have been found to exhibit various biological activities, including anticancer , antiparasitic , and antioxidant activities, suggesting that they can have significant molecular and cellular effects.

安全和危害

未来方向

生化分析

Biochemical Properties

Benzimidazole derivatives have been known to exhibit a wide range of biological activities . They have been found to interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Some benzimidazole derivatives have been found to exhibit antiparasitic and antioxidant activity, indicating potential effects on cell function .

Molecular Mechanism

Benzimidazole derivatives have been found to interact with various biomolecules, potentially influencing gene expression and enzyme activity .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one with 2,4,6-trinitrophenol.", "Starting Materials": [ "1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one", "2,4,6-trinitrophenol" ], "Reaction": [ "Step 1: Dissolve 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one in a suitable solvent such as dichloromethane.", "Step 2: Add 2,4,6-trinitrophenol to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with a suitable solvent such as ethanol.", "Step 4: Dry the product under vacuum to obtain the desired compound." ] } | |

CAS 编号 |

381165-89-5 |

分子式 |

C19H19N5O8S |

分子量 |

477.45 |

IUPAC 名称 |

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol |

InChI |

InChI=1S/C13H16N2OS.C6H3N3O7/c1-13(2,3)11(16)8-17-12-14-9-6-4-5-7-10(9)15-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,8H2,1-3H3,(H,14,15);1-2,10H |

InChI 键 |

DJIGTTCAYDQHMT-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2822826.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2822829.png)

![4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2822830.png)

![N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2822832.png)

![(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2822835.png)

![1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2822836.png)

![3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine](/img/structure/B2822837.png)

![1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2822838.png)

![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)